2,2-Difluoro-3-(pyridin-2-yl)propanoic acid
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Overview
Description
2,2-Difluoro-3-(pyridin-2-yl)propanoic acid is a fluorinated organic compound characterized by the presence of both fluorine atoms and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the fluorination of pyridine derivatives using reagents such as AlF3 and CuF2 at elevated temperatures (450–500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using efficient fluorinating agents and optimized reaction conditions to ensure high yields and purity. The availability of fluorinated synthetic blocks and effective fluorinating reagents has accelerated the development of such compounds .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-3-(pyridin-2-yl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as Bu4N+F− in DMF are commonly used for substitution reactions.
Oxidation and Reduction Reactions: Various oxidizing and reducing agents can be employed depending on the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, fluoropyridines and other fluorinated derivatives can be obtained through substitution reactions .
Scientific Research Applications
2,2-Difluoro-3-(pyridin-2-yl)propanoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-(pyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to interact with various biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
Comparison: Compared to these similar compounds, 2,2-Difluoro-3-(pyridin-2-yl)propanoic acid is unique due to the presence of two fluorine atoms and a propanoic acid group. This combination of functional groups imparts distinct chemical properties, making it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C8H7F2NO2 |
---|---|
Molecular Weight |
187.14 g/mol |
IUPAC Name |
2,2-difluoro-3-pyridin-2-ylpropanoic acid |
InChI |
InChI=1S/C8H7F2NO2/c9-8(10,7(12)13)5-6-3-1-2-4-11-6/h1-4H,5H2,(H,12,13) |
InChI Key |
KGKISKKHQYNHTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CC(C(=O)O)(F)F |
Origin of Product |
United States |
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